Sezolamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sezolamide, also known as MK-417, is a potent topical carbonic anhydrase inhibitor. It is primarily used in the treatment of ocular conditions such as primary open-angle glaucoma and ocular hypertension. This compound works by reducing intraocular pressure, making it a valuable therapeutic agent in ophthalmology .

Preparation Methods

The synthesis of sezolamide involves several steps. One common method starts with the reaction of thiophene with butyllithium and sulfur in tetrahydrofuran (THF) to yield thiophene-2-thiol lithium salt. This intermediate is then condensed with potassium 3-bromopropionate in water-THF to produce 3-(2-thienylthio)propanoic acid. Cyclization of this compound with trifluoroacetic anhydride in hot toluene affords 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, which is subsequently oxidized with hydrogen peroxide and sodium tungstate in ethyl acetate-toluene to give the corresponding 7,7-dioxide. The stereocontrolled reduction of this compound with borane-methylsulfide and (S)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxaazaborole as a catalyst in THF yields ®-(+)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide. This product is then converted to the corresponding sodium salt, which is treated with p-toluenesulfonyl chloride and isobutylamine to give (S)-(-)-4-(2-methylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide .

Chemical Reactions Analysis

Sezolamide undergoes various chemical reactions, including:

Scientific Research Applications

Sezolamide has several scientific research applications:

Mechanism of Action

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Comparison with Similar Compounds

Sezolamide is often compared with other carbonic anhydrase inhibitors such as dorzolamide (MK-507) and acetazolamide. While all these compounds share a similar mechanism of action, this compound has demonstrated higher potency and longer duration of action in some studies . Other similar compounds include:

Dorzolamide (MK-507): Another potent carbonic anhydrase inhibitor used in the treatment of glaucoma.

Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma, epilepsy, and altitude sickness.

This compound’s unique properties, such as its high potency and specific enantiomeric activity, make it a valuable compound in the treatment of ocular conditions.

Biological Activity

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

- Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.

- Treatment: this compound 1.8% or placebo added to timolol therapy.

- Duration: 2 weeks.

- Outcome Measures: IOP reduction measured at multiple time points.

Results:

- The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

| Treatment Group | IOP Reduction (%) | Statistical Significance |

|---|---|---|

| This compound + Timolol | 8.0 - 15.5 | p < 0.05 |

| Timolol (Control) | Baseline | - |

Table 2: Comparative Efficacy of this compound and Dorzolamide

| Time Point (Hours) | This compound IOP Reduction (%) | Dorzolamide IOP Reduction (%) | Statistical Significance |

|---|---|---|---|

| 1 | X | Y | NS |

| 2 | X | Y | NS |

| 4 | X | Y | NS |

| 8 | X | Y | NS |

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.

- Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

Properties

CAS No. |

123308-22-5 |

|---|---|

Molecular Formula |

C11H18N2O4S3 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

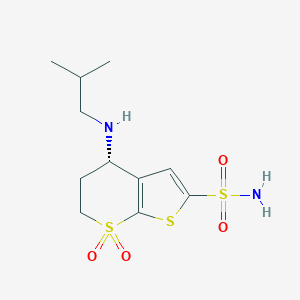

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |

InChI Key |

JFLUCCKXAYBETQ-VIFPVBQESA-N |

SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Isomeric SMILES |

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Canonical SMILES |

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |

Synonyms |

(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.